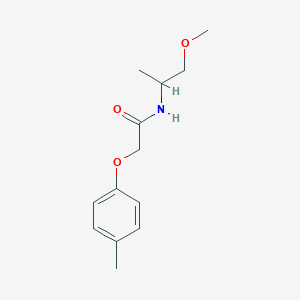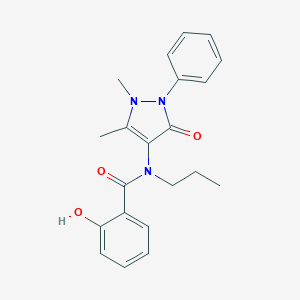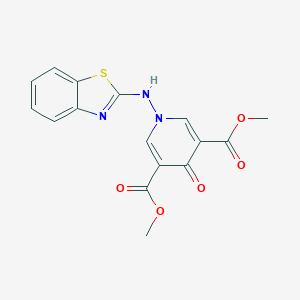![molecular formula C16H23BrN2O2 B246957 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent for various diseases.
作用机制
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol is a selective dopamine D3 receptor antagonist, meaning it binds to and blocks the activity of dopamine D3 receptors in the brain. This leads to an increase in dopamine release, which can have therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol are largely related to its mechanism of action as a dopamine D3 receptor antagonist. By blocking the activity of dopamine D3 receptors, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol can increase dopamine release in the brain, which can have various effects on behavior, cognition, and motor function.
实验室实验的优点和局限性
One advantage of using 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted manipulation of dopamine signaling in the brain. However, one limitation is that 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol on dopamine signaling and how it may be used to treat other diseases such as Parkinson's and schizophrenia. Finally, the development of more potent derivatives of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol may lead to more effective therapeutic agents for these and other diseases.
合成方法
The synthesis of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol.
科学研究应用
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine release in the brain, which may help alleviate symptoms. In schizophrenia, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function in animal models. Additionally, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been studied for its potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
属性
产品名称 |
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol |
|---|---|
分子式 |
C16H23BrN2O2 |
分子量 |
355.27 g/mol |
IUPAC 名称 |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
InChI 键 |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
规范 SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
